molecular formula C9H13NO3 B8284871 n,6-Diacetyl-piperidin-2-one

n,6-Diacetyl-piperidin-2-one

Cat. No.: B8284871
M. Wt: 183.20 g/mol
InChI Key: GXCILABVKJVTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n,6-Diacetyl-piperidin-2-one is a versatile piperidine-based building block designed for advanced organic synthesis and pharmaceutical research. The piperidine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide range of bioactive molecules. This compound features two acetyl groups, which provide reactive sites for further chemical modification, making it a valuable intermediate for constructing more complex nitrogen-containing heterocycles. Piperidine derivatives are extensively studied for their diverse pharmacological properties. Research indicates that piperidine-containing compounds demonstrate significant biological activities, including acting as key intermediates in the synthesis of potential therapeutic agents . As such, this compound is of high interest for researchers in drug discovery and development, particularly for those exploring new anticancer, antimicrobial, and central nervous system agents. The compound is provided with high purity to ensure consistent and reliable results in experimental workflows. It is intended for use by qualified researchers in laboratory settings only. Important Notice: This product is strictly for research purposes and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. All safety data sheets should be consulted prior to handling.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

1,6-diacetylpiperidin-2-one

InChI

InChI=1S/C9H13NO3/c1-6(11)8-4-3-5-9(13)10(8)7(2)12/h8H,3-5H2,1-2H3

InChI Key

GXCILABVKJVTHW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCCC(=O)N1C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

6,6'-Dimethyl-2,2'-Dipyridyl (CAS 4411-80-7)

Structure : A dimeric pyridine derivative with methyl groups at the 6-positions of two pyridine rings linked at the 2-positions.
Molecular Formula : C₁₂H₁₂N₂ .
Key Differences :

  • Ring Type: Pyridine (aromatic, unsaturated) vs. piperidinone (saturated lactam).
  • Functional Groups : Methyl substituents (electron-donating) vs. acetyl groups (electron-withdrawing).
  • Reactivity: The bipyridine structure is rigid and planar, favoring coordination chemistry (e.g., ligand for metal complexes).
Property n,6-Diacetyl-piperidin-2-one 6,6'-Dimethyl-2,2'-Dipyridyl
Ring Saturation Saturated Unsaturated (aromatic)
Key Substituents N-Acetyl, 6-Acetyl 6-Methyl
Electron Effects Electron-withdrawing Electron-donating
Applications Drug intermediates Ligands in coordination chemistry

2-Acetyl-6-methylpyridine (CAS 6940-57-4)

Structure: A pyridine derivative with an acetyl group at position 2 and a methyl group at position 5. Molecular Formula: C₈H₉NO . Key Differences:

  • Ring Functionalization : The acetyl group in 2-Acetyl-6-methylpyridine is directly conjugated to the aromatic ring, stabilizing resonance structures. In this compound, the N-acetyl group forms an amide, reducing ring aromaticity.
  • Reactivity : The pyridine derivative’s acetyl group participates in electrophilic substitution reactions, while the lactam’s acetyl groups may undergo hydrolysis or serve as hydrogen-bond acceptors.
Property This compound 2-Acetyl-6-methylpyridine
Ring Type Saturated lactam Aromatic pyridine
Acetyl Group Position N and C6 C2
Bioactivity Potential CNS applications Flavor/fragrance industry

Preparation Methods

Reaction Mechanism and Conditions

Proline is first converted to 2-acetyl-1-pyrroline via oxidation with magnesium under anhydrous conditions. The pyrroline intermediate reacts with a Grignard reagent (e.g., methylmagnesium bromide) to form the piperidine ring. Aprotic solvents like dimethylformamide (DMF) are preferred to stabilize reactive intermediates. Temperatures are maintained between 0°C and 25°C to prevent side reactions.

Acetylation Steps

Selective acetylation is achieved using acetic anhydride in the presence of protective groups. The nitrogen is acetylated first under basic conditions (pH 9–10), followed by C-6 acetylation under acidic catalysis (pH 2–3). Yields typically range from 60% to 75%, depending on the purity of intermediates.

Proline Derivative Oxidation

Proline oxidation offers a direct route to this compound without requiring pre-formed Grignard reagents.

Oxidative Cyclization

Proline derivatives are treated with oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in dichloromethane. This step forms the lactam ring via intramolecular amidation. Subsequent acetylation with acetyl chloride in pyridine introduces both acetyl groups. Reaction times vary from 12 to 24 hours, with yields averaging 55%.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states. Elevated temperatures (70–80°C) accelerate cyclization but risk decarboxylation. Optimized conditions (50°C, DMF) balance speed and product integrity.

Acetylation of Piperidin-2-one Intermediates

Pre-formed piperidin-2-one intermediates can be acetylated at specific positions using regioselective strategies.

Nitrogen Acetylation

Piperidin-2-one reacts with acetic anhydride in tetrahydrofuran (THF) at 0°C, selectively acetylating the nitrogen. Catalytic amounts of 4-dimethylaminopyridine (DMAP) improve efficiency, achieving >90% conversion in 2 hours.

C-6 Acetylation

The C-6 position is acetylated via Friedel-Crafts acylation using acetyl chloride and aluminum trichloride. This electrophilic substitution requires rigorous moisture exclusion, with yields up to 68%.

Alternative Synthetic Routes

Emerging methods aim to improve selectivity and reduce step counts.

One-Pot Synthesis

A one-pot approach combines proline oxidation, cyclization, and acetylation in a single reactor. Using dual catalysts (e.g., Mg(OAc)₂ and H₂SO₄), this method achieves 50% yield but faces challenges in byproduct formation.

Enzymatic Acetylation

Recent studies explore lipase-catalyzed acetylation under mild conditions (pH 7, 37°C). While environmentally friendly, enzymatic methods currently exhibit low throughput (<30% yield).

Comparative Analysis of Methods

The table below contrasts key preparation methods:

MethodStarting MaterialKey ReagentsYield (%)AdvantagesLimitations
Grignard ReactionProlineMg, Ac₂O60–75High selectivityMulti-step, anhydrous conditions
Proline OxidationProline derivativemCPBA, AcCl50–55Direct lactam formationModerate yields
One-Pot SynthesisProlineMg(OAc)₂, H₂SO₄50Reduced stepsByproduct formation
Enzymatic AcetylationPiperidin-2-oneLipase, Acetyl donor<30Eco-friendly, mild conditionsLow efficiency

Q & A

Q. Q. How can researchers enhance reproducibility in synthetic workflows for This compound?

  • Methodological Answer :
  • Publish detailed procedural videos or step-by-step photo guides.
  • Use batch-tested reagents and document lot numbers.
  • Adopt automated platforms (e.g., ChemSpeed for reaction optimization) to minimize human error .

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